molecular formula C5H12O3 B050907 1,1,2-Trimethoxyethane CAS No. 24332-20-5

1,1,2-Trimethoxyethane

Cat. No.: B050907
CAS No.: 24332-20-5
M. Wt: 120.15 g/mol
InChI Key: DYOZNCVZPFIXLU-UHFFFAOYSA-N
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Description

1,1,2-Trimethoxyethane is an organic compound with the molecular formula C5H12O3This compound is a colorless to almost colorless liquid with a density of 0.932 g/mL at 25°C and a boiling point of 56-59°C at 56 mm Hg . It is primarily used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trimethoxyethane can be synthesized through various methods. One common method involves the reaction of ethane with methanol in the presence of a catalyst. Another method involves the reaction of glucose with methanol over W-Beta catalysts. This one-pot transformation involves epimerization, retro-aldol condensation, acetalization, and etherification processes .

Industrial Production Methods

In industrial settings, this compound is produced by the condensation of acetaldehyde with methanol, followed by chlorination and etherification. The process involves adding acetaldehyde to methanol, followed by chlorination at 38-40°C. The resulting product is then neutralized with lime and reacted with methanol sodium at 100°C under pressure .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethoxyethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces aldehydes or acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted ethers or other derivatives.

Scientific Research Applications

1,1,2-Trimethoxyethane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trimethoxyethane: Similar structure but with different reactivity and applications.

    1,2-Dimethoxyethane: Lacks one methoxy group, leading to different chemical properties.

    Methoxyacetaldehyde: The aldehyde form of 1,1,2-trimethoxyethane.

Uniqueness

This compound is unique due to its specific structure, which allows it to act as an effective acetal protecting group. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

1,1,2-trimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-6-4-5(7-2)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOZNCVZPFIXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179073
Record name 1,1,2-Trimethoxyethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24332-20-5
Record name 1,1,2-Trimethoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24332-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Trimethoxyethane
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Record name 1,1,2-Trimethoxyethane
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Record name 1,1,2-trimethoxyethane
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Record name 1,1,2-TRIMETHOXYETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1,1,2-Trimethoxyethane synthesized?

A1: this compound can be synthesized through a two-step process []. First, 1-bromo-2,2-dimethoxyethane is produced by adding bromine to a solution of vinyl acetate and methanol. This product then undergoes a Williamson ether synthesis with sodium methoxide in methanol to yield this compound [].

Q2: Why is this compound considered a suitable substrate for elimination reactions?

A2: The presence of three methoxy groups, which are considered poor leaving groups, makes this compound a desirable substrate for studying elimination reactions [].

Q3: What are the products formed during the potassium tert-butoxide initiated elimination of this compound?

A3: When potassium tert-butoxide is used to initiate the elimination reaction of this compound, several products are formed, including:

  • trans-1,2-Dimethoxyethylene [, ]

Q4: Can this compound be used to synthesize other valuable chemicals?

A4: Yes, research indicates that this compound can be thermally demethanolized to produce both cis- and trans-1,2-Dimethoxyethylene [, ].

Q5: Are there alternative methods to produce cis- and trans-1,2-Dimethoxyethylene?

A5: Yes, potassium t-butoxide initiated elimination on this compound has been shown to produce both cis- and trans-1,2-Dimethoxyethylene [].

Q6: What analytical techniques were employed to characterize the products of this compound reactions?

A6: A combination of techniques was used to confirm the identity of the products from reactions involving this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy []

Q7: Is there a relationship between the NMR spectra of 1,2-Dimethoxyethylene isomers and other molecules?

A7: Interestingly, the NMR spectra of cis- and trans-1,2-Dimethoxyethylene share similarities with the NMR spectra of cis- and trans-1,2-Difluoroethylene []. This suggests potential insights into structural analysis based on spectral similarities.

Q8: Can this compound be generated from renewable resources?

A8: Research indicates that this compound can be produced through the one-pot conversion of glucose in methanol using a W-Beta catalyst []. This process involves a series of reactions, including epimerization, retro-aldol condensation, acetalization, and etherification.

Q9: Is this compound observed as a byproduct in any reactions?

A9: Yes, this compound has been identified as a byproduct during the production of methyl levulinate from cellulose in methanol using specific acid catalysts [].

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